
3-Acetylcyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylcyclohex-3-ene-1-carbaldehyde (ACHC) is a cyclic aldehyde that has been extensively studied for its various applications in scientific research. It is a versatile organic compound that has been synthesized using different methods. ACHC has been found to have several biochemical and physiological effects and has been used in various lab experiments.
Wirkmechanismus
The mechanism of action of 3-Acetylcyclohex-3-ene-1-carbaldehyde is not yet fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic pathways. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of several microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetylcyclohex-3-ene-1-carbaldehyde in lab experiments are that it is a versatile organic compound that can be easily synthesized and has various applications in scientific research. It has been found to have several biochemical and physiological effects and can be used as a starting material for the synthesis of various bioactive compounds. The limitations of using this compound in lab experiments are that it is a cyclic aldehyde that is unstable and can undergo degradation over time. It also has a low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 3-Acetylcyclohex-3-ene-1-carbaldehyde in scientific research. One of the future directions is to explore its potential as a chiral building block for the synthesis of chiral compounds. Another future direction is to investigate its potential as an anticancer agent and to understand its mechanism of action. Further research can also be done to explore its potential as an antimicrobial and antifungal agent.
Synthesemethoden
There are various methods for the synthesis of 3-Acetylcyclohex-3-ene-1-carbaldehyde. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction between cyclohexanone and 3-acetylbenzaldehyde in the presence of a base catalyst. This method yields a high purity of this compound with a good yield.
Wissenschaftliche Forschungsanwendungen
3-Acetylcyclohex-3-ene-1-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of various bioactive compounds such as alkaloids, flavonoids, and terpenoids. This compound has also been used as a chiral building block for the synthesis of chiral compounds. It has been found to have antimicrobial, antifungal, and antitumor activities.
Eigenschaften
CAS-Nummer |
112698-16-5 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-acetylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h4,6,8H,2-3,5H2,1H3 |
InChI-Schlüssel |
LGQZRWDLIGCWFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC(C1)C=O |
Kanonische SMILES |
CC(=O)C1=CCCC(C1)C=O |
Synonyme |
3-Cyclohexene-1-carboxaldehyde, 3-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








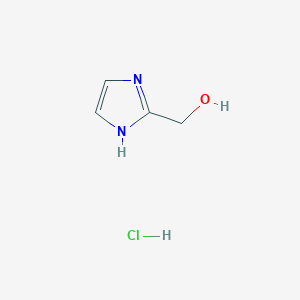

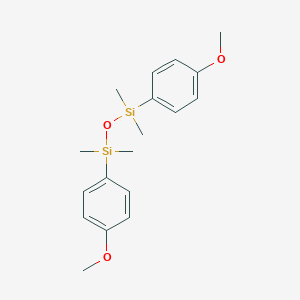

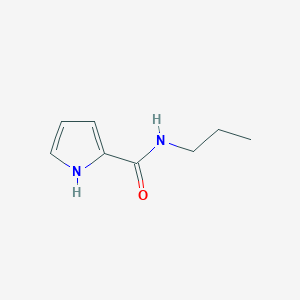
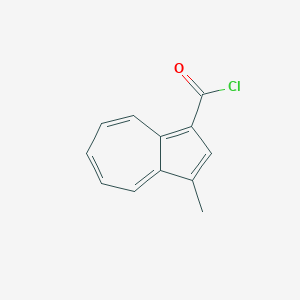
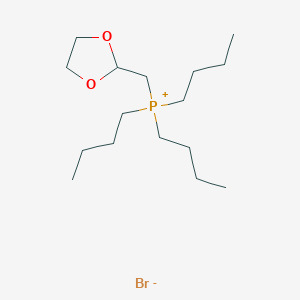
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
